molecular formula C14H25N3O2 B8460603 7,9-Diethyl-6,7,9-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 61709-61-3

7,9-Diethyl-6,7,9-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B8460603
M. Wt: 267.37 g/mol
InChI Key: IXSTZVIVRVBSGV-UHFFFAOYSA-N
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Patent
US04097587

Procedure details

To a solution of 115 g of 2,6-diethyl-2,3,6-trimethyl-4-piperidone in 600 ml of 50% ethanol were added 168 g of ammonium carbonate and 57.8 g of potassium cyanide; the mixture was then heated at 60° - 70° C for 8 hours. The resulting mixture was then filtered and washed with water and cold methanol, after which the solvent was evaporated off, giving 78.0 g of Compound 1, mp 263° - 267° C (decomposition).
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
57.8 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1([CH3:14])[CH:8]([CH3:9])[C:7](=O)[CH2:6][C:5]([CH2:12][CH3:13])([CH3:11])[NH:4]1)[CH3:2].[C:15](=[O:18])([O-])[O-].[NH4+:19].[NH4+:20].[C-]#N.[K+].[CH2:24]([OH:26])C>>[CH2:1]([C:3]1([CH3:14])[NH:4][C:5]([CH2:12][CH3:13])([CH3:11])[CH2:6][C:7]2([NH:20][C:24](=[O:26])[NH:19][C:15]2=[O:18])[CH:8]1[CH3:9])[CH3:2] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
115 g
Type
reactant
Smiles
C(C)C1(NC(CC(C1C)=O)(C)CC)C
Name
Quantity
168 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
57.8 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then heated at 60° - 70° C for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
The resulting mixture was then filtered
WASH
Type
WASH
Details
washed with water and cold methanol
CUSTOM
Type
CUSTOM
Details
after which the solvent was evaporated off

Outcomes

Product
Name
Type
product
Smiles
C(C)C1(C(C2(C(NC(N2)=O)=O)CC(N1)(C)CC)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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